Neuropeptide Y (13-36) (porcine)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

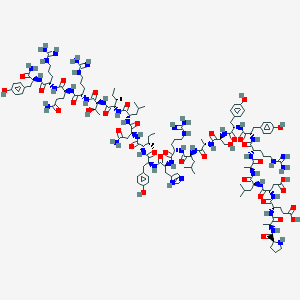

Neuropeptide Y (13-36) (porcine) is a selective neuropeptide Y2 receptor agonist. It is a fragment of the larger neuropeptide Y, which is a 36 amino acid peptide first isolated from the porcine brain. Neuropeptide Y is involved in various physiological processes, including regulation of appetite, anxiety, and circadian rhythms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Neuropeptide Y (13-36) (porcine) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .

Industrial Production Methods: Industrial production of neuropeptide Y (13-36) (porcine) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the peptide .

Análisis De Reacciones Químicas

Types of Reactions: Neuropeptide Y (13-36) (porcine) can undergo various chemical reactions, including:

Oxidation: This reaction can affect the methionine residues in the peptide.

Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.

Substitution: Amino acid residues can be substituted to modify the peptide’s properties

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU

Major Products Formed: The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in free thiol groups .

Aplicaciones Científicas De Investigación

Physiological and Pharmacological Roles

1.1 Appetite Regulation and Metabolism

NPY is known as a potent orexigenic hormone, meaning it stimulates appetite. The fragment NPY (13-36) has been shown to play a role in modulating energy balance and food intake. Research indicates that NPY (13-36) can inhibit the activity of neurons involved in the release of gonadotropin-releasing hormone (GnRH), which connects metabolic status with reproductive functions . This suggests that NPY (13-36) may have implications in understanding metabolic disorders and obesity.

1.2 Cardiovascular Effects

Studies have demonstrated that NPY (13-36) can influence vascular responses. For instance, it has been observed to enhance contractions in penile small arteries when precontracted with noradrenaline, indicating its potential role in vascular physiology and erectile function . This could lead to further exploration of NPY (13-36) in treating erectile dysfunction or other vascular-related conditions.

Mechanistic Insights

2.1 Receptor Interactions

NPY acts primarily through its receptors, notably the Y1 and Y2 subtypes. The effects of NPY (13-36) are mediated through these receptors, particularly the Y2 receptor, which has been implicated in various physiological responses such as inhibition of neuronal activity . Understanding these interactions is crucial for developing therapeutic strategies targeting metabolic and reproductive health.

2.2 Neurotransmission Modulation

Research has shown that NPY (13-36) directly inhibits neuronal activity in GnRH neurons by activating G protein-coupled inwardly rectifying potassium channels via Y1 receptors . This mechanism highlights its potential as a modulator of neurotransmission, which could be harnessed in neuropharmacological applications.

Research Applications

3.1 Experimental Models

NPY (13-36) is utilized in various experimental setups to study its effects on neuronal activity and hormonal regulation. For example, primary GnRH-1 cell cultures have been used to assess how NPY influences calcium oscillations and GnRH release dynamics . Such models are essential for elucidating the role of neuropeptides in neuroendocrine functions.

3.2 Therapeutic Investigations

The potential therapeutic applications of NPY (13-36) are being explored in areas such as obesity management, stress-related disorders, and reproductive health. Its ability to modulate appetite and energy expenditure positions it as a candidate for developing anti-obesity drugs .

Case Studies and Findings

Mecanismo De Acción

Neuropeptide Y (13-36) (porcine) exerts its effects by selectively binding to the neuropeptide Y2 receptor. This interaction activates intracellular signaling pathways that regulate various physiological processes. The peptide’s effects include modulation of neurotransmitter release, regulation of appetite, and influence on circadian rhythms .

Comparación Con Compuestos Similares

Neuropeptide Y (1-36): The full-length peptide with broader receptor affinity.

Peptide YY (3-36): Another member of the neuropeptide Y family with similar physiological roles.

Pancreatic Polypeptide: Shares structural similarities and some functional overlap with neuropeptide Y

Uniqueness: Neuropeptide Y (13-36) (porcine) is unique in its selective affinity for the neuropeptide Y2 receptor, making it a valuable tool for studying the specific functions of this receptor subtype. Its truncated structure also provides insights into the minimal sequence required for receptor activation .

Actividad Biológica

Neuropeptide Y (NPY) is a 36-amino acid peptide that plays a crucial role in various physiological processes, including the regulation of food intake, blood pressure, and neurotransmitter release. The specific fragment known as Neuropeptide Y (13-36) (porcine) acts primarily as a selective agonist for the neuropeptide Y2 receptor, influencing cardiovascular responses and neuroprotective mechanisms.

Structure and Properties

Chemical Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C135H209N41O36 |

| Molecular Weight | 2982.36 g/mol |

| Purity | >95% |

| CAS Number | 113662-54-7 |

NPY (13-36) is derived from the C-terminal end of the full-length NPY molecule and retains significant biological activity, particularly in the central nervous system (CNS) and peripheral tissues.

Neuropeptide Y (13-36) primarily interacts with the Y2 receptor subtype , which is implicated in various physiological responses. Its mechanisms include:

- Vasopressor Effects : Central administration of NPY (13-36) has been shown to elicit vasopressor responses, increasing arterial blood pressure without affecting heart rate. Studies indicate that doses ranging from 25 to 3000 pmol can produce a dose-dependent increase in mean arterial blood pressure in awake rats .

- Antagonistic Effects : NPY (13-36) can antagonize the vasodepressor effects of full-length NPY (1-36), suggesting that Y1 and Y2 receptors have opposing roles in cardiovascular regulation .

Cardiovascular Regulation

Research indicates that NPY (13-36) plays a significant role in cardiovascular regulation through its action on central and peripheral Y2 receptors. In spontaneously hypertensive rats, NPY (13-36) demonstrated increased potency in inducing pressor responses compared to normotensive rats, indicating potential therapeutic implications for hypertension management .

Neuroprotective Properties

Studies have also highlighted the neuroprotective effects of NPY against neurotoxicity associated with β-amyloid peptides, which are implicated in Alzheimer’s disease. In vitro experiments showed that pretreatment with NPY increased cell viability and modulated nerve growth factor (NGF) synthesis and release in cortical neurons exposed to β-amyloid . This suggests that NPY may offer protective benefits against neurodegenerative processes.

Case Studies

-

Hypertensive Rat Model :

- Objective : To evaluate the cardiovascular effects of NPY (13-36).

- Methodology : Intracerebroventricular injections were administered at varying doses.

- Findings : A significant increase in mean arterial blood pressure was observed, confirming the vasopressor role of NPY (13-36) via Y2 receptor activation .

-

Neuroprotection Against β-Amyloid :

- Objective : To assess the neuroprotective effects of NPY on neuronal damage.

- Methodology : Primary cortical neurons were pretreated with NPY before exposure to β-amyloid.

- Findings : Enhanced cell viability and altered NGF dynamics were noted, suggesting a potential therapeutic avenue for Alzheimer’s disease .

Propiedades

Número CAS |

113662-54-7 |

|---|---|

Fórmula molecular |

C135H209N41O36 |

Peso molecular |

2982.4 g/mol |

Nombre IUPAC |

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxo-4-[[(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C135H209N41O36/c1-15-68(9)105(129(210)172-98(60-102(137)184)124(205)166-93(54-67(7)8)126(207)175-106(69(10)16-2)130(211)176-107(73(14)178)131(212)162-87(26-21-51-152-135(145)146)113(194)161-88(43-45-101(136)183)117(198)159-85(24-19-49-150-133(141)142)114(195)163-90(108(138)189)55-74-27-35-79(179)36-28-74)174-127(208)96(58-77-33-41-82(182)42-34-77)169-123(204)97(59-78-62-147-64-153-78)170-116(197)86(25-20-50-151-134(143)144)160-120(201)92(53-66(5)6)164-111(192)72(13)156-128(209)100(63-177)173-122(203)95(57-76-31-39-81(181)40-32-76)168-121(202)94(56-75-29-37-80(180)38-30-75)167-115(196)84(23-18-48-149-132(139)140)157-109(190)71(12)155-119(200)91(52-65(3)4)165-125(206)99(61-104(187)188)171-118(199)89(44-46-103(185)186)158-110(191)70(11)154-112(193)83-22-17-47-148-83/h27-42,62,64-73,83-100,105-107,148,177-182H,15-26,43-61,63H2,1-14H3,(H2,136,183)(H2,137,184)(H2,138,189)(H,147,153)(H,154,193)(H,155,200)(H,156,209)(H,157,190)(H,158,191)(H,159,198)(H,160,201)(H,161,194)(H,162,212)(H,163,195)(H,164,192)(H,165,206)(H,166,205)(H,167,196)(H,168,202)(H,169,204)(H,170,197)(H,171,199)(H,172,210)(H,173,203)(H,174,208)(H,175,207)(H,176,211)(H,185,186)(H,187,188)(H4,139,140,149)(H4,141,142,150)(H4,143,144,151)(H4,145,146,152)/t68-,69-,70-,71-,72-,73+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,105-,106-,107-/m0/s1 |

Clave InChI |

HEALDAASUSTTPJ-QGTLAHJGSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6 |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6 |

SMILES canónico |

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6 |

Secuencia |

PAEDLARYYSALRHYINLITRQRY |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.